

# Spectroscopic Profile of 2-Aminonicotinohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-Aminonicotinohydrazide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from closely related analogs and established spectroscopic principles to present a predictive but comprehensive analysis. The information herein is intended to serve as a reference for the characterization and identification of **2-Aminonicotinohydrazide**.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Aminonicotinohydrazide**. These values are derived from analyses of similar structures, including nicotinic acid derivatives and other hydrazides.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H (Aromatic, C4)	~ 8.0 - 8.2	Doublet of Doublets	~ 7.5, 1.8
H (Aromatic, C5)	~ 7.0 - 7.2	Doublet of Doublets	~ 7.5, 5.0
H (Aromatic, C6)	~ 6.6 - 6.8	Doublet of Doublets	~ 5.0, 1.8
NH <sub>2</sub> (Amine)	~ 5.0 - 6.0	Broad Singlet	-
NH (Amide)	~ 9.0 - 10.0	Singlet	-
NH <sub>2</sub> (Hydrazide)	~ 4.0 - 5.0	Broad Singlet	-

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on the solvent used.

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Carbonyl)	~ 165 - 175
C2 (Aromatic, C-NH <sub>2</sub> )	~ 155 - 160
C3 (Aromatic, C-C=O)	~ 120 - 125
C4 (Aromatic)	~ 135 - 140
C5 (Aromatic)	~ 115 - 120
C6 (Aromatic)	~ 110 - 115

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

## Table 3: Predicted FT-IR Spectral Data

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (Amine & Hydrazide)	Stretching	3400 - 3200	Medium-Strong, Broad
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C=O (Amide I)	Stretching	1680 - 1650	Strong
N-H (Amide II)	Bending	1650 - 1600	Medium
C=C, C=N (Aromatic)	Stretching	1600 - 1450	Medium-Strong
C-N	Stretching	1350 - 1200	Medium

**Table 4: Predicted Mass Spectrometry Data**

Ion	m/z (Mass-to-Charge Ratio)	Description
[M] <sup>+</sup> •	152.07	Molecular Ion
[M-NH <sub>2</sub> ] <sup>+</sup>	136.04	Loss of amino group from hydrazide
[M-N <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	121.04	Loss of hydrazinyl group
[Py-C=O] <sup>+</sup>	106.02	Nicotinoyl cation
[Py-NH <sub>2</sub> ] <sup>+</sup>	93.05	2-Aminopyridine fragment

Note: Fragmentation patterns can vary depending on the ionization technique used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Aminonicotinohydrazide** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.[1]
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[2] The spectral width should typically be 0-200 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition: Record the spectrum typically over the range of 4000-400  $\text{cm}^{-1}$ .[3] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

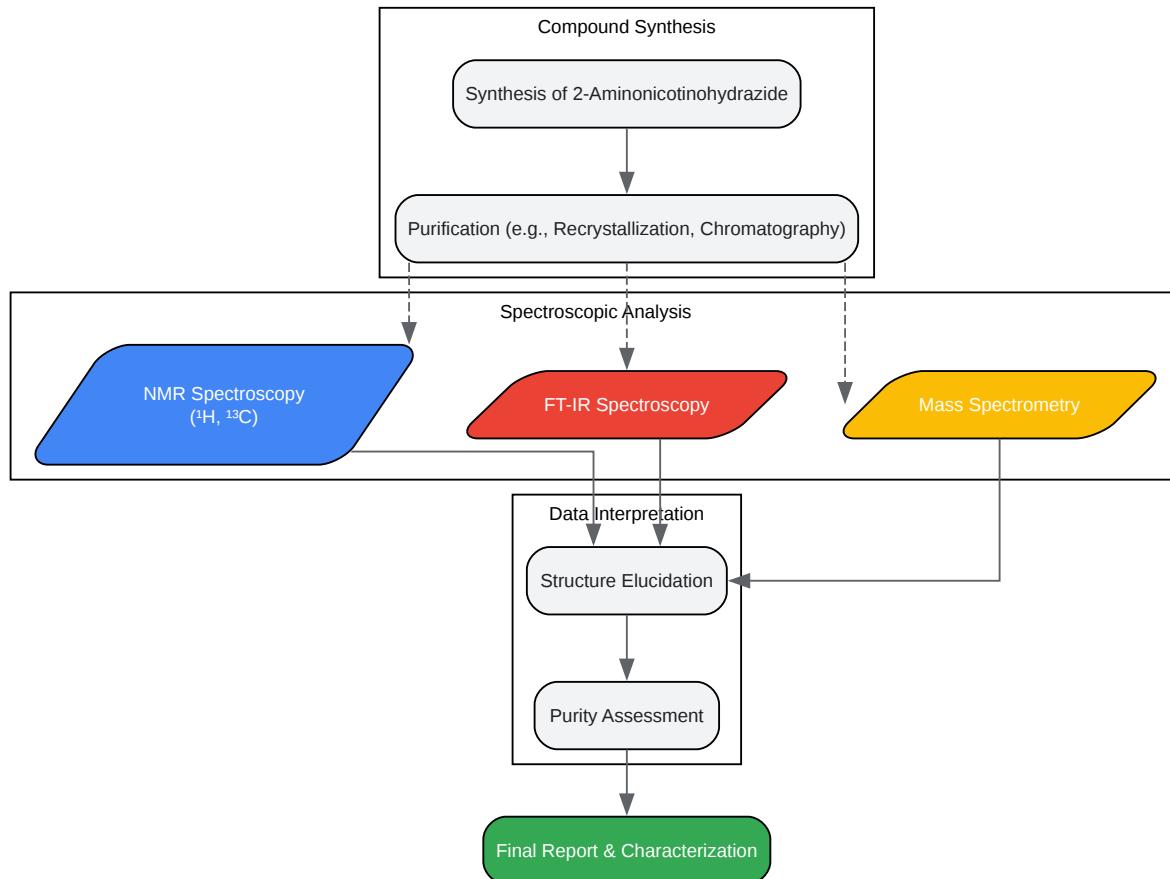
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common high-energy method that induces fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with less fragmentation.[5]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus  $m/z$ .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[6]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Aminonicotinohydrazide**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminonicotinohydrazide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296011#spectroscopic-data-of-2-aminonicotinohydrazide-nmr-ir-mass]

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